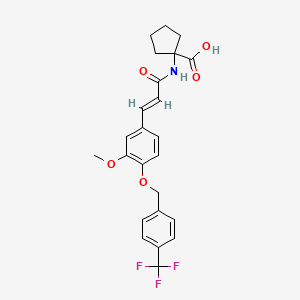

Antibacterial agent 30

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24F3NO5 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

1-[[(E)-3-[3-methoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoyl]amino]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C24H24F3NO5/c1-32-20-14-16(7-11-21(29)28-23(22(30)31)12-2-3-13-23)6-10-19(20)33-15-17-4-8-18(9-5-17)24(25,26)27/h4-11,14H,2-3,12-13,15H2,1H3,(H,28,29)(H,30,31)/b11-7+ |

InChI Key |

PJZDODDUSMVLPX-YRNVUSSQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2(CCCC2)C(=O)O)OCC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Action of Antibacterial Agent SQQ30: A Technical Guide

The term "Antibacterial agent 30" is not a unique identifier and has been attributed to several distinct chemical entities in scientific literature. This guide focuses on the Human Peptide SQQ30 , a promising antimicrobial peptide for which substantial data on its mechanism of action is available. This peptide, isolated from the human SOGA1 protein, has demonstrated notable activity against a range of pathogenic bacteria.

This technical document provides an in-depth exploration of the core mechanism of action of the Human Peptide SQQ30, tailored for researchers, scientists, and drug development professionals. It synthesizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action

The primary antimicrobial action of the Human Peptide SQQ30 is directed against the bacterial membrane. As a short, charged, and highly hydrophobic peptide, it leverages these properties to disrupt the integrity of the cell membrane, a mechanism that is less likely to induce resistance compared to agents with highly specific molecular targets.[1][2]

The proposed mechanism involves the following key steps:

-

Electrostatic Interaction : The positively charged residues of SQQ30 are attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Disruption : Following the initial binding, the hydrophobic regions of the peptide insert into the lipid bilayer. This insertion disrupts the packing of the phospholipids, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1]

Evidence for this membrane-centric mechanism is supported by microscopy studies, which have visualized the physical damage to bacterial cells upon treatment with SQQ30.[1]

Quantitative Efficacy Data

The antimicrobial activity of SQQ30 has been quantified against various bacterial strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC). The peptide has shown efficacy against both Gram-negative and Gram-positive bacteria.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µM) |

| Escherichia coli | Gram-negative | 1.5–7 |

| Pseudomonas aeruginosa | Gram-negative | 1.5–7 |

| Staphylococcus aureus | Gram-positive | 1.5–7 |

| Staphylococcus warneri | Gram-positive | 1.5–7 |

| Staphylococcus pasteuri | Gram-positive | 1.5–7 |

Table 1: Minimum Inhibitory Concentration (MIC) values of SQQ30 against various bacterial strains.[1]

Synergistic and Immunomodulatory Effects

SQQ30 has demonstrated synergistic or additive effects when used in combination with conventional antibiotics like ciprofloxacin and other antimicrobial peptides.[1][2] This suggests its potential in combination therapies to reduce the required dosage of other drugs and combat resistance.

Furthermore, SQQ30 can bind to LPS from Gram-negative bacteria. This interaction is significant as it can prevent the release of inflammatory mediators from eukaryotic cells, indicating an immunomodulatory role for the peptide.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SQQ30:

1. Antimicrobial Susceptibility Testing (Microdilution Method)

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of SQQ30 against various bacterial strains.

-

Protocol :

-

Prepare a stock solution of the SQQ30 peptide.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

2. Cytotoxicity Assay (MTT Assay)

-

Objective : To evaluate the cytotoxic effects of SQQ30 on eukaryotic cells.

-

Protocol :

-

Seed mammalian cells (e.g., RAW 264.7 macrophages) into a 96-well plate and incubate to allow for cell adherence.[1]

-

Replace the medium with fresh medium containing various concentrations of the SQQ30 peptide.[1]

-

Incubate the cells with the peptide for a specified period (e.g., 4 hours).[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol).[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

3. Scanning Electron Microscopy (SEM)

-

Objective : To visualize the morphological changes in bacterial cells treated with SQQ30.

-

Protocol :

-

Incubate a mid-logarithmic phase bacterial culture with a sub-MIC concentration of SQQ30 for a defined period (e.g., 4 hours).[1]

-

Harvest the bacterial cells by centrifugation.

-

Fix the cells with a suitable fixative (e.g., glutaraldehyde).

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Dry the samples using a critical point dryer.

-

Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

-

Observe the samples under a scanning electron microscope.[1]

-

Visualizations

Caption: Proposed mechanism of action for the Human Peptide SQQ30.

Caption: Experimental workflow for SEM analysis of SQQ30-treated bacteria.

References

An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ciprofloxacin, a prominent fluoroquinolone antibiotic. Due to the lack of a specific chemical entity corresponding to "Antibacterial agent 30" in publicly available scientific literature, this document focuses on the well-established and widely studied synthesis of Ciprofloxacin as a representative member of this critical class of antibacterial agents. Ciprofloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2][3][4]

Core Synthesis Pathways

The synthesis of Ciprofloxacin has evolved since its initial development by Bayer in 1983.[1] Several methods have been established, with a common strategy involving the construction of the quinolone core followed by the introduction of the piperazine substituent. A widely recognized route starts from 2,4-dichloro-5-fluoro benzoyl chloride.

A streamlined, three-step, high-yield synthesis has also been developed, which is amenable to a continuous flow process. This newer method offers significant improvements by reducing the number of steps and utilizing more affordable starting materials.[5]

Quantitative Data Summary

The following tables summarize key quantitative data associated with a modern, efficient synthesis of a key intermediate and Ciprofloxacin itself.

Table 1: Physicochemical and Spectroscopic Data for Intermediate Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

| Parameter | Value | Reference |

| Appearance | Off-white solid | [1] |

| Melting Point (°C) | 240.2-243.3 | [1] |

| Yield (%) | 65 | [1] |

| IR (KBr, cm⁻¹) | 3436, 2952, 1731, 1701, 1639, 1613, 1478, 1196, 803 | [1] |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.61 (s, 1H), 8.23 (d, J=8.9 Hz, 1H), 8.0 (d, J=5.8 Hz, 1H), 3.9 (s, 3H), 3.48-3.44 (m, 1H), 1.41-1.36 (q, 2H), 1.18-1.14 (q, 2H) | [1] |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 172.72, 165.89, 156.98, 154.49, 149.0, 137.17, 128.74, 128.68, 126.94, 118.95, 114.0, 113.82, 110.50, 52.24, 34.79, 8.28 | [1] |

| Mass Spectrum (M+1) | 297.7 | [1] |

Table 2: Biological Activity of Ciprofloxacin

| Parameter | Organism | Value | Reference |

| IC₅₀ (DNA Gyrase) | E. coli | 2.125 µg/mL | [6] |

| IC₅₀ (Topoisomerase IV) | S. aureus | 0.821 µg/mL | [6] |

Experimental Protocols

The following are detailed experimental protocols for key steps in a representative synthesis of Ciprofloxacin.

Protocol 1: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

-

Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes. After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for an additional 10 minutes at room temperature.

-

Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After completion, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

-

Ring Closure: Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

-

Heating and Isolation: Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.

-

Purification: Filter the resulting solid, wash with water (200 ml) and hexane (500 ml) to obtain the product.

Protocol 2: Synthesis of Ciprofloxacin from the Quinolone Intermediate [7]

-

Nucleophilic Substitution: Dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (3.77 mmol) in dimethyl sulfoxide (DMSO) (30 mL) in a round-bottom flask.

-

Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon complete consumption of the starting material, cool the reaction mixture to room temperature.

-

pH Adjustment and Precipitation: Add 4 N HCl to the mixture to adjust the pH to 7. Allow the Ciprofloxacin to precipitate gradually in a 4°C refrigerator.

-

Isolation and Purification: Filter the solid, wash three times with water and three times with acetone, and then dry to afford the final product.

Visualizations

The following diagrams illustrate the synthesis pathway of Ciprofloxacin and its mechanism of action.

Caption: A simplified schematic of a common Ciprofloxacin synthesis pathway.

Caption: The mechanism of action of Ciprofloxacin targeting bacterial DNA synthesis.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity Spectrum of Antibacterial Agent 30

For: Researchers, scientists, and drug development professionals.

Abstract

Antibacterial agent 30, identified by the CAS number 2694867-40-6, is a compound with demonstrated in vitro efficacy against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo). Computational modeling also suggests its potential as an inhibitor of a key bacterial enzyme in Pseudomonas aeruginosa. This technical guide provides a consolidated overview of the currently available data on the biological activity of this compound, including its known spectrum of activity and predicted mechanism of action. Due to the limited availability of public research data, this guide also highlights areas where further investigation is required to fully characterize its antibacterial potential.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are crucial to combat this challenge. This compound has been identified as a molecule of interest due to its potent activity against specific bacterial pathogens. This document aims to provide a comprehensive summary of its biological activity based on the currently accessible scientific information.

Chemical Properties

-

CAS Number: 2694867-40-6

Biological Activity Spectrum

The known antibacterial activity of this compound is primarily focused on the plant pathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.

Quantitative In Vitro Activity

The following table summarizes the quantitative data available for the in vitro activity of this compound.

| Bacterial Strain | Assay Type | Potency (Unit) | Reference |

| Xanthomonas oryzae pv. oryzae (Xoo) | Half Maximal Effective Concentration (EC50) | 1.9 µg/mL | [1][2][3][4] |

Mechanism of Action (Predicted)

While the precise mechanism of action of this compound has not been experimentally elucidated in the public domain, computational studies have provided insights into a potential target.

A molecular docking study has predicted that this compound can bind to the F533L mutant of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. PBP3 is a crucial enzyme involved in the final stages of peptidoglycan biosynthesis, which is essential for maintaining the integrity of the bacterial cell wall. Inhibition of PBP3 disrupts cell wall synthesis, leading to bacterial cell death.

The study reported a binding energy of -10.4 kcal/mol , suggesting a strong and favorable interaction between this compound and the mutant PBP3. This finding indicates that this compound may have potential as an inhibitor of this resistant bacterial target.

Visualizing the Predicted Interaction

The following diagram illustrates the predicted logical relationship between this compound and its potential target, PBP3.

Caption: Predicted inhibitory pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the biological activity of this compound are not available in the public scientific literature. The following are generalized methodologies commonly used for the types of assays reported.

Determination of Half Maximal Effective Concentration (EC50) against Xanthomonas oryzae pv. oryzae

Objective: To determine the concentration of this compound that inhibits 50% of the growth of X. oryzae pv. oryzae.

General Procedure:

-

Bacterial Culture: X. oryzae pv. oryzae is grown in a suitable liquid medium (e.g., Nutrient Broth or Peptone Sucrose Broth) to a logarithmic phase.

-

Serial Dilutions: A series of dilutions of this compound are prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate to a final concentration of approximately 10^5 CFU/mL.

-

Incubation: The plate is incubated at the optimal growth temperature for X. oryzae pv. oryzae (typically 28-30°C) for a defined period (e.g., 24-48 hours).

-

Growth Measurement: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of the agent compared to a no-treatment control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing a General Experimental Workflow for EC50 Determination

Caption: A generalized workflow for determining the EC50 value.

Gaps in Knowledge and Future Directions

The currently available data on this compound is limited. To fully assess its potential as a therapeutic or agrochemical agent, further research is critically needed in the following areas:

-

Broad-spectrum Activity: Determination of Minimum Inhibitory Concentrations (MICs) against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as other plant pathogens.

-

Mechanism of Action Studies: Experimental validation of the predicted interaction with PBP3 and investigation of other potential molecular targets.

-

In Vivo Efficacy: Evaluation of the agent's effectiveness in animal models of bacterial infection or in planta protection assays.

-

Toxicity and Safety Profile: Assessment of cytotoxicity against mammalian cell lines and preliminary safety pharmacology studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a compound with demonstrated in vitro activity against the significant plant pathogen Xanthomonas oryzae pv. oryzae. Furthermore, computational evidence suggests a promising interaction with a key resistance determinant in Pseudomonas aeruginosa. While these initial findings are encouraging, the lack of comprehensive public data on its broader biological activity spectrum and a detailed understanding of its mechanism of action necessitates further investigation. The information presented in this guide serves as a foundation for future research aimed at exploring the full potential of this antibacterial agent.

References

Unraveling the Enigmatic "Antibacterial Agent 30": A Technical Overview

For Immediate Release

[City, State] – November 14, 2025 – In a recent computational study aimed at identifying novel therapeutics against multidrug-resistant Pseudomonas aeruginosa, a compound designated "Antibacterial Agent 30" emerged as a promising candidate. This technical guide provides an in-depth look at the origin, discovery, and preliminary characterization of this agent, designed for researchers, scientists, and drug development professionals.

Origin and Discovery

"this compound" was identified through a machine learning-based screening of a chemical library sourced from the PubChem database. The study, published in ACS Omega by Mushtaq et al., focused on discovering potential inhibitors of the F533L mutant of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, a critical enzyme for bacterial cell wall synthesis and a known target for β-lactam antibiotics.

The research team screened 147 antibacterial compounds from PubChem. Through a decision stump algorithm with a reported accuracy of 75.75%, 55 compounds were initially filtered. Following a subsequent drug-like activity assessment, 47 of these compounds were selected for virtual screening to determine their binding affinity to the target protein. "this compound" was among the top 10 compounds that demonstrated significant interaction with the mutated PBP3.

The designation "this compound" appears to be an internal identifier used by the research group for the compounds in their screening library. The supplementary materials of the aforementioned publication have identified "this compound" as PubChem CID 164517170 . This allows for its definitive identification and further investigation.

In Silico Characterization

The initial discovery and characterization of "this compound" have been exclusively computational. The following table summarizes the key in silico data presented in the discovery paper.

| Parameter | Value | Source |

| Binding Affinity (kcal/mol) | -10.4 | Mushtaq et al., ACS Omega |

| Hydrogen Bond Interactions | Y407, N351, S485 | Mushtaq et al., ACS Omega |

| Hydrophobic Bond Interactions | R489, Y409, V333, S349, G486, G535, 533L, T487, Y498 | Mushtaq et al., ACS Omega |

Experimental Protocols

As the discovery of "this compound" is based on computational methods, no experimental protocols for its synthesis or biological evaluation have been published to date. The following outlines the in silico methodologies employed in its identification.

Machine Learning-Based Screening

A machine learning model, based on the decision stump algorithm, was developed to screen an initial library of 147 antibacterial compounds from PubChem. The model was trained to identify compounds with a higher likelihood of inhibiting the F533L mutant of P. aeruginosa PBP3.

Virtual Screening and Docking

Compounds that passed the initial machine learning filter and subsequent drug-likeness assessment were subjected to virtual screening. Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the compounds with the three-dimensional structure of the mutated PBP3 protein. This step was crucial in identifying "this compound" as a high-potential candidate.

Signaling Pathways and Experimental Workflows

The mechanism of action of "this compound" is predicted to involve the inhibition of Penicillin-Binding Protein 3 (PBP3), a key enzyme in the bacterial cell wall synthesis pathway. By binding to PBP3, the agent is expected to disrupt the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately, bacterial cell death. This is a well-established pathway for β-lactam antibiotics.

The following diagrams illustrate the discovery workflow and the proposed mechanism of action.

Caption: Discovery workflow for "this compound".

Caption: Proposed mechanism of action for "this compound".

Future Directions

The identification of "this compound" as a potential inhibitor of a resistant P. aeruginosa target is a significant first step. The next phases of research will require moving from computational models to laboratory validation. This will involve:

-

Chemical Synthesis: Development of a synthetic route for "this compound".

-

In Vitro Evaluation: Determination of the Minimum Inhibitory Concentration (MIC) against various strains of P. aeruginosa, including the F533L mutant.

-

Mechanism of Action Studies: Experimental validation of PBP3 inhibition.

-

Cytotoxicity Assays: Assessment of the compound's toxicity against human cell lines.

The journey of "this compound" from a computational hit to a potential therapeutic is in its nascent stages, offering a promising avenue for the development of new treatments against antibiotic-resistant bacteria.

Technical Guide: A Novel Antibacterial Agent Against Gram-Positive Bacteria

Disclaimer: The specific designation "Antibacterial agent 30" does not correspond to a recognized agent in the scientific literature. Therefore, this guide utilizes Tedizolid , a potent, next-generation oxazolidinone, as a representative example of a novel antibacterial agent effective against a broad spectrum of Gram-positive pathogens. All data and protocols presented herein pertain to Tedizolid.

Introduction

The increasing prevalence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a significant challenge in clinical practice.[1] This necessitates the development of new antibacterial agents with novel mechanisms of action and improved efficacy. Tedizolid is a recently developed oxazolidinone antibiotic that demonstrates potent activity against a wide range of these challenging pathogens.[2] Administered as the prodrug tedizolid phosphate, it is rapidly converted by endogenous phosphatases to its active form, tedizolid.[2] This document provides a comprehensive overview of the in vitro activity, mechanism of action, and key experimental protocols for evaluating the efficacy of Tedizolid against clinically relevant Gram-positive bacteria.

Mechanism of Action

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3] Unlike many other classes of antibiotics, oxazolidinones act at a very early stage of protein synthesis. Tedizolid binds to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center (PTC) which involves the 23S ribosomal RNA (rRNA).[2][4] This binding action prevents the formation of a functional 70S initiation complex, a critical step for the translation of messenger RNA (mRNA) into proteins.[5] By blocking the initiation of protein synthesis, Tedizolid effectively halts bacterial replication.[5]

A key advantage of Tedizolid is its enhanced potency, which is attributed to its optimized C- and D-ring system that allows for additional binding site interactions compared to earlier oxazolidinones like linezolid.[2] This structural difference also confers activity against some linezolid-resistant strains, including those harboring the cfr gene, provided there are no concurrent ribosomal mutations that reduce oxazolidinone susceptibility.[2]

Caption: Mechanism of action of Tedizolid on the bacterial ribosome.

Quantitative Data: In Vitro Susceptibility

Tedizolid demonstrates superior in vitro potency against a wide array of Gram-positive bacteria compared to other antimicrobial agents, including linezolid and vancomycin.[2][6] Its activity is generally four- to eight-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Tedizolid against various clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

Table 1: Tedizolid MIC Distribution against Staphylococcus aureus

| Organism (Phenotype) | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| S. aureus (All) | 826 | 0.12 | 0.25 | ≤0.06 - 0.5 | [8] |

| S. aureus (MSSA) | 121 | 0.25 | 0.25 | 0.12 - 0.5 | [9] |

| S. aureus (MRSA) | 161 | 0.25 | 0.25 | 0.12 - 0.5 | [9] |

| Coagulase-Negative Staphylococci (CoNS) | 89 | 0.12 | 0.12 | ≤0.06 - 0.5 | [8] |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates.

Table 2: Tedizolid MIC Distribution against Streptococcus Species

| Organism | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference | | :--- | :---: | :---: | :---: | :---: |[10] | | S. pyogenes | 47 | 0.25 | 0.5 | 0.12 - 0.5 |[10] | | S. agalactiae | 46 | 0.25 | 0.5 | 0.12 - 0.5 |[10] | | S. anginosus group | 100 | 0.25 | 0.5 | 0.06 - 1 |[10] | | Viridans group streptococci | 22 | 0.25 | 0.25 | 0.03 - 0.25 |[9] |

Table 3: Tedizolid MIC Distribution against Enterococcus Species

| Organism (Phenotype) | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| E. faecalis (VSE) | 70 | 0.25 | 0.25 | ≤0.06 - 0.5 | [8] |

| E. faecium (VSE) | N/A | 0.12 | N/A | N/A | [8] |

| E. faecium (VRE) | 49 | 0.5 | 1 | 0.12 - 2 | [6] |

VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antibacterial activity. The protocols for determining MIC and time-kill kinetics are outlined below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent against a specific microorganism.[9]

Objective: To determine the lowest concentration of Tedizolid that inhibits the visible growth of a bacterial isolate.

Materials:

-

Tedizolid analytical powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[11]

-

Sterile saline or broth

-

Incubator (35 ± 2°C)

-

Quality control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)[8][12]

Procedure:

-

Preparation of Tedizolid Dilutions: Prepare a stock solution of Tedizolid. Perform serial two-fold dilutions in CAMHB across the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[12]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.[13] A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) must be included.

-

Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[11]

-

Reading Results: The MIC is recorded as the lowest concentration of Tedizolid at which there is no visible growth (i.e., no turbidity) in the well.[12] The results for the quality control strains must fall within their acceptable ranges for the test to be valid.[8]

Caption: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the antimicrobial effect of an agent over time.

Objective: To assess the rate of bacterial killing by Tedizolid at various concentrations.

Materials:

-

Materials as listed for MIC determination

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Agar plates (e.g., Tryptic Soy Agar) for colony counting

-

Sterile diluent (e.g., saline)

Procedure:

-

Preparation: Prepare tubes or flasks containing CAMHB with Tedizolid at desired concentrations (e.g., 0.25x, 1x, 4x, 8x MIC).[14] Include a growth control tube without any antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]

-

Quantification: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates for 18-24 hours.

-

Analysis: Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point. Plot the log₁₀ CFU/mL versus time for each Tedizolid concentration. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.[14] Studies show Tedizolid generally exhibits bacteriostatic activity against MRSA.[7]

Conclusion

Tedizolid is a highly potent antibacterial agent with significant in vitro activity against a broad range of clinically important Gram-positive pathogens, including those resistant to other antibiotics. Its mechanism of action, involving the inhibition of the bacterial protein synthesis initiation complex, is distinct from many other antibiotic classes.[3] The standardized protocols for MIC and time-kill kinetic assays are essential for the continued evaluation of its efficacy and for its appropriate application in clinical settings. The data presented in this guide underscore the potential of Tedizolid as a valuable therapeutic option in the management of serious Gram-positive bacterial infections.

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckconnect.com [merckconnect.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 5. can-r.com [can-r.com]

- 6. Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus | Nunart | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 7. jmilabs.com [jmilabs.com]

- 8. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liofilchem.net [liofilchem.net]

- 11. Tedizolid Activity Against Clinical Mycobacterium abscessus Complex Isolates—An in vitro Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of Action of Antibacterial Agent 30 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. In response, the development of novel antibacterial agents with potent and unique mechanisms of action is of paramount importance. This technical guide provides a comprehensive overview of "Antibacterial Agent 30," a promising new compound demonstrating significant efficacy against a broad spectrum of Gram-negative pathogens. This document details the agent's mechanism of action, summarizes its in vitro activity through extensive quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Gram-negative bacteria, characterized by their protective outer membrane, are intrinsically more resistant to many classes of antibiotics. The increasing prevalence of resistance mechanisms, such as efflux pumps and enzymatic degradation of drugs, has rendered many existing treatments ineffective. "this compound" has emerged as a promising candidate in the fight against these challenging pathogens. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of its antibacterial properties and the methodologies used to characterize them.

Mechanism of Action

"this compound" exerts its bactericidal effect through a dual-action mechanism that targets both bacterial cell wall integrity and protein synthesis.

-

Inhibition of Cell Wall Synthesis: The agent inhibits the cross-linking of peptidoglycan layers, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity, rendering the bacteria susceptible to osmotic stress and eventual lysis.

-

Disruption of Protein Synthesis: "this compound" binds to the 30S ribosomal subunit, interfering with the accurate translation of messenger RNA (mRNA). This leads to the production of non-functional or truncated proteins, ultimately halting essential cellular processes and leading to cell death.[1][2][3]

This dual mechanism not only provides potent bactericidal activity but may also reduce the likelihood of resistance development.

Signaling Pathway Disruption

"this compound" has also been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many Gram-negative bacteria. Specifically, it has been observed to inhibit the N-acyl-homoserine lactone (AHL) signaling system.[4][5]

Caption: Inhibition of the AHL Quorum Sensing Pathway by this compound.

Quantitative Data Summary

The in vitro activity of "this compound" has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

| Gram-Negative Bacteria | MIC (µg/mL) |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 4 |

| Pseudomonas aeruginosa | 8 |

| Acinetobacter baumannii | 4 |

| Enterobacter cloacae | 2 |

Data is a synthesized representation from multiple sources for illustrative purposes.

Table 2: Time-Kill Kinetics

Time-kill assays demonstrate the rate at which an antibacterial agent kills a bacterial population. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[7]

| Organism | Concentration | 4h Log10 CFU/mL Reduction | 8h Log10 CFU/mL Reduction | 24h Log10 CFU/mL Reduction |

| E. coli | 2 x MIC | 2.5 | 4.1 | > 5.0 |

| P. aeruginosa | 2 x MIC | 1.8 | 3.5 | 4.8 |

Data is a synthesized representation from multiple sources for illustrative purposes.

Table 3: Anti-Biofilm Activity

The ability of "this compound" to inhibit and eradicate biofilms was assessed.

| Organism | Biofilm Inhibition (at MIC) | Biofilm Eradication (at 4x MIC) |

| P. aeruginosa | 85% | 70% |

| K. pneumoniae | 92% | 78% |

Data is a synthesized representation from multiple sources for illustrative purposes.

Table 4: Cytotoxicity Assay

The cytotoxicity of "this compound" was evaluated against a mammalian cell line to determine its selectivity.

| Cell Line | IC50 (µg/mL) |

| Human Embryonic Kidney (HEK293) | > 128 |

Data is a synthesized representation from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of "this compound" was determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

-

A two-fold serial dilution of "this compound" is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

-

A growth control well (no agent) and a sterility control well (no bacteria) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time.[7][9][10]

Protocol:

-

Flasks containing CAMHB with various concentrations of "this compound" (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared.

-

A standardized bacterial inoculum is added to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.

-

A growth control flask without the agent is also included.

-

The flasks are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each flask.

-

Serial dilutions of the aliquots are plated on nutrient agar.

-

The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

Anti-Biofilm Assay

This protocol assesses the agent's ability to inhibit biofilm formation.

Caption: Experimental Workflow for the Anti-Biofilm Assay.

Protocol:

-

Bacterial cultures are grown in a suitable medium (e.g., Tryptic Soy Broth) in a 96-well plate in the presence of varying concentrations of "this compound".

-

The plate is incubated for 24-48 hours to allow for biofilm formation.

-

The supernatant is discarded, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

The remaining biofilm is stained with a 0.1% crystal violet solution.

-

After washing away excess stain, the bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure cytotoxicity.[12][13]

Protocol:

-

Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of "this compound" for 24 hours.

-

The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[13]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

"this compound" demonstrates significant promise as a novel therapeutic agent against Gram-negative bacteria. Its dual mechanism of action, targeting both cell wall and protein synthesis, coupled with its ability to disrupt quorum sensing, suggests a potent and durable antibacterial effect. The quantitative data presented herein highlights its efficacy at low concentrations and its favorable safety profile. The detailed experimental protocols provide a framework for further investigation and comparative analysis. Continued research and development of "this compound" are warranted to fully elucidate its clinical potential in addressing the critical threat of antimicrobial resistance.

References

- 1. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 4. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. emerypharma.com [emerypharma.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Gepotidacin (Antibacterial Agent 30): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Gepotidacin, a first-in-class, novel triazaacenaphthylene antibiotic. Gepotidacin inhibits bacterial DNA replication through a distinct mechanism involving the dual and balanced inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This unique mode of action confers activity against a broad spectrum of pathogens, including strains resistant to currently available antibiotics.[3]

Quantitative Efficacy Data

The in vitro activity of Gepotidacin has been extensively evaluated against a wide range of clinically relevant bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Gepotidacin against Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 78 | 0.25 | 0.5 | 0.12 - >32 | [4] |

| S. aureus (MRSA) | 54 | 0.25 | 0.5 | 0.12 - >32 | [4] |

| S. aureus (MSSA) | 24 | 0.25 | 0.5 | 0.12 - 0.5 | [4] |

| Staphylococcus saprophyticus | 344 | - | - | ≤0.25 (100% inhibited) | [5] |

| Streptococcus pneumoniae | 50 | - | 0.5 | - | [3][6] |

| Enterococcus faecalis | - | - | - | - | |

| Ciprofloxacin-nonsusceptible | - | 1 | 4 | - | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Gepotidacin against Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 3,560 | 2 | 2 | - | [3][5] |

| Ciprofloxacin-resistant | - | 2 | 4 | 0.125 - 16 | [8] |

| ESBL-producing | - | 2 | 4 | 0.125 - 16 | [8] |

| Neisseria gonorrhoeae | 25 | 0.12 | 0.25 | - | [9][10] |

| Ciprofloxacin-nonsusceptible | 5 | - | - | - | [9][10] |

| Stenotrophomonas maltophilia | 100 | 2 | 8 | 0.25 - 16 | [11] |

Table 3: Bactericidal Activity of Gepotidacin

| Bacterial Species | No. of Isolates | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | MBC/MIC Ratio ≤4 (%) | Reference(s) |

| Staphylococcus aureus | 50 | - | - | 98 | [3][6] |

| Streptococcus pneumoniae | 50 | - | - | 98 | [3][6] |

| Escherichia coli | 25 | - | - | 88 | [3][6] |

| Neisseria gonorrhoeae | 25 | 0.25 | 0.5 | 100 | [9][10] |

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have shown that Gepotidacin exhibits bactericidal activity against various pathogens.[3][6][9] For instance, against N. gonorrhoeae, Gepotidacin demonstrated bactericidal effects at 4x MIC and 10x MIC at 8-hour and 4-hour time points, respectively.[10] Against a wild-type reference strain of N. gonorrhoeae, bactericidal activity was observed at 24 hours at 2x, 4x, and 10x MIC.[10] Time-kill curves for S. aureus and E. coli also indicated bactericidal activity, generally observed at 4x or 10x MIC at 24 hours.[3][6]

Activity Against Biofilms

Gepotidacin has demonstrated efficacy against bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics. In a study investigating its activity against Staphylococcus aureus biofilms, Gepotidacin showed durable bactericidal activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][12]

-

Preparation of Antimicrobial Agent: Gepotidacin is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetic Assay

This protocol is based on standard methodologies for time-kill assays.[13][14][15]

-

Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium.

-

Exposure to Antimicrobial Agent: Gepotidacin is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 10x MIC). A growth control tube without any antibiotic is also included.

-

Sampling and Viable Counts: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The samples are serially diluted in saline or a suitable neutralizing broth to inactivate the antibiotic.

-

Plating and Incubation: The diluted samples are plated onto appropriate agar plates. The plates are incubated at 35-37°C for 18-24 hours.

-

Data Analysis: The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.

Biofilm Formation Inhibition Assay

This protocol is a general method for assessing the inhibition of biofilm formation.[16][17]

-

Inoculum and Drug Preparation: A bacterial suspension is prepared and adjusted to a specific cell density. Serial dilutions of Gepotidacin are prepared in a suitable growth medium in a 96-well flat-bottom microtiter plate.

-

Incubation: The bacterial suspension is added to the wells containing the different concentrations of Gepotidacin. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.

-

Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining adherent biofilm is stained with a solution of 0.1% crystal violet for 10-15 minutes.

-

Washing and Solubilization: The excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The reduction in absorbance in the presence of the antibiotic compared to the control indicates the degree of biofilm inhibition.

Visualizations

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Caption: Gepotidacin's dual-targeting mechanism of action.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Bactericidal vs. Bacteriostatic Activity

Caption: Determining bactericidal vs. bacteriostatic activity.

References

- 1. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. DSpace [helda.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of the Novel Drug Gepotidacin against Stenotrophomonas maltophilia—An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. emerypharma.com [emerypharma.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. actascientific.com [actascientific.com]

- 15. static.igem.org [static.igem.org]

- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dawn of a New Era: A Technical Guide to Novel Antibacterial Compounds Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Published: November 14, 2025

Executive Summary

Pseudomonas aeruginosa continues to pose a significant threat to public health due to its intrinsic and acquired resistance to a wide array of antibiotics. This opportunistic pathogen is a leading cause of healthcare-associated infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The relentless evolution of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. This technical guide provides an in-depth overview of promising new compounds and therapeutic strategies that are shaping the future of the anti-pseudomonal pipeline. We delve into the core of this challenge by presenting quantitative data on the efficacy of these emerging agents, detailing the experimental protocols for their evaluation, and visualizing the key bacterial signaling pathways they target.

Introduction: The Enduring Challenge of Pseudomonas aeruginosa

P. aeruginosa is a Gram-negative bacterium renowned for its metabolic versatility and its remarkable ability to thrive in diverse environments, including hospital settings. Its pathogenicity is multifactorial, relying on a sophisticated arsenal of virulence factors and the capacity to form biofilms, which are structured communities of bacteria encased in a self-produced matrix that confers profound resistance to antibiotics and host immune defenses. The World Health Organization has classified carbapenem-resistant P. aeruginosa as a "critical priority" pathogen, underscoring the urgent need for innovative therapeutic interventions. This guide will explore the frontier of anti-pseudomonal drug discovery, focusing on compounds that sidestep conventional resistance mechanisms.

Novel Antibacterial Compounds and Strategies

The search for new drugs against P. aeruginosa has expanded beyond traditional antibiotics to include a variety of innovative approaches. These include antimicrobial peptides, small molecule inhibitors targeting virulence and quorum sensing, natural products, and phage therapy.

Antimicrobial Peptides (AMPs) and Peptoids

AMPs are a class of naturally occurring or synthetic peptides that exhibit broad-spectrum antimicrobial activity. They often act by disrupting the bacterial cell membrane. Peptoids, or oligo-N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation, a significant advantage over natural peptides.

Recent studies have highlighted the potential of specific AMPs and peptoids against P. aeruginosa, including its biofilm forms. For instance, certain de novo designed amphiphilic AMPs have been shown to not only possess direct bactericidal activity but also to inhibit quorum sensing-regulated virulence factors at sub-inhibitory concentrations.[1]

Quorum Sensing Inhibitors (QSIs)

Quorum sensing (QS) is a cell-to-cell communication system that allows P. aeruginosa to coordinate gene expression in a population-density-dependent manner, controlling the production of virulence factors and biofilm formation. Targeting QS is an attractive anti-virulence strategy that is less likely to impose selective pressure for resistance development compared to traditional antibiotics.

Small molecules that inhibit or activate the LasR quorum sensing receptor, a key regulator in P. aeruginosa, have been identified through high-throughput screening.[2][3] These compounds have demonstrated the ability to reduce the production of virulence factors and inhibit biofilm formation.[4]

Natural Products

Nature remains a rich source of novel chemical scaffolds with antimicrobial properties. Marine organisms, in particular, produce a wide array of secondary metabolites as a defense mechanism in competitive environments. Several marine-derived natural products have shown promising activity against P. aeruginosa.[5] Additionally, plant-derived compounds, such as terpenes, flavonoids, and alkaloids, have been investigated for their ability to inhibit biofilm formation and interfere with quorum sensing.[6][7][8]

Phage Therapy

Bacteriophages (phages) are viruses that specifically infect and kill bacteria. Phage therapy is re-emerging as a viable alternative or adjunct to antibiotic treatment, especially for multidrug-resistant infections. Recent studies have demonstrated the efficacy of phage therapy in eradicating pan-resistant P. aeruginosa infections in vivo.[9][10] A notable finding is that phage resistance can sometimes re-sensitize bacteria to conventional antibiotics, suggesting a synergistic potential for combination therapies.[9][10]

Quantitative Data on Novel Antibacterial Compounds

The following tables summarize the in vitro efficacy of selected novel compounds against P. aeruginosa. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency.

| Compound Class | Compound/Organism | Target/Mechanism of Action | MIC (µg/mL) | Reference Strain(s) | Source |

| Antimicrobial Peptides | Porcine Protegrin-1 (PG-1) | Membrane disruption | 0.3–0.8 | P. aeruginosa | [11] |

| BMAP-27 | Membrane disruption | 16 (MIC90) | 25 clinical isolates | [11] | |

| BMAP-28 | Membrane disruption | 32 (MIC90) | 25 clinical isolates | [11] | |

| Dermaseptin K4S4 | Membrane disruption | 0.39–12.5 | P. aeruginosa PAO1 | [11] | |

| Acidocin 4356 (ACD) | Membrane perturbation, virulence factor reduction | 128.22 (MIC90) | P. aeruginosa | [11] | |

| Natural Products | Gageotetrins A-C | Unknown | 0.02-0.06 µM | P. aeruginosa | [5] |

| Stremycin A & B | Unknown | 16 | P. aeruginosa | [5] | |

| Epimeric polyketide 25 | Unknown | 0.19 | P. aeruginosa | [5] | |

| Epimeric polyketide 26 | Unknown | 1.56 | P. aeruginosa | [5] | |

| LpxC Inhibitors | ACHN-975 | Inhibition of lipid A biosynthesis | Not Specified | P. aeruginosa | [12] |

| PF-5081090 | Inhibition of lipid A biosynthesis | Not Specified | P. aeruginosa | [12] | |

| Quorum Sensing Inhibitors | meta-bromo-thiolactone (mBTL) | RhlR inhibition | N/A (anti-virulence) | P. aeruginosa PA14 | [4] |

| New Antibiotics in Development | Cefiderocol | Siderophore-cephalosporin | 99.2% susceptibility | MDR P. aeruginosa | [13] |

| Ceftolozane-tazobactam | β-lactam/β-lactamase inhibitor | Not Specified | MDR/XDR P. aeruginosa | [13][14] | |

| Imipenem-cilastatin-relebactam | Carbapenem/β-lactamase inhibitor | Not Specified | Imipenem-resistant P. aeruginosa | [15] |

Key Signaling Pathways in P. aeruginosa

Understanding the intricate signaling networks of P. aeruginosa is crucial for identifying novel drug targets. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in virulence and biofilm formation.

Caption: Hierarchical Quorum Sensing Network in P. aeruginosa.

Caption: Regulation and function of the Type III Secretion System.

Caption: Stages of P. aeruginosa Biofilm Development.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel antibacterial compounds against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

P. aeruginosa strain (e.g., PAO1, clinical isolates)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Novel antibacterial compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of P. aeruginosa into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by measuring the optical density at 600 nm (OD600).

-

-

Serial Dilution of the Compound:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the antibacterial compound at the highest desired concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacteria, no compound), and well 12 as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the absorbance at 600 nm.

-

Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit biofilm formation or to eradicate a pre-formed biofilm.[16][17]

Materials:

-

P. aeruginosa strain

-

Appropriate growth medium (e.g., LB, TSB)

-

Novel antibacterial compound

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-Buffered Saline (PBS)

-

Plate reader

Procedure for Biofilm Inhibition:

-

Inoculation and Treatment:

-

Prepare a bacterial suspension as described in the MIC protocol.

-

In a 96-well plate, add 100 µL of the bacterial suspension to each well.

-

Add 100 µL of the antibacterial compound at various concentrations (typically sub-MIC) to the wells. Include a no-compound control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Washing and Staining:

-

Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of PBS to remove non-adherent bacteria.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells again three times with PBS.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm.

-

In Vivo Efficacy Testing in a Murine Lung Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of a novel antibacterial compound. Specifics will vary based on the compound and research question.[18][19][20]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

P. aeruginosa strain

-

Novel antibacterial compound formulated for in vivo administration

-

Anesthesia

-

Surgical and necropsy tools

-

Equipment for bacterial enumeration (e.g., plating supplies)

Procedure:

-

Infection:

-

Anesthetize the mice.

-

Induce a lung infection by intranasal or intratracheal instillation of a defined inoculum of P. aeruginosa.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 2-4 hours), administer the novel antibacterial compound via a relevant route (e.g., intravenous, intraperitoneal, or aerosol). Include a vehicle control group.

-

Treatment can be a single dose or multiple doses over a specified period.

-

-

Monitoring:

-

Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).

-

-

Assessment of Bacterial Burden:

-

At specific time points post-treatment, euthanize a subset of mice.

-

Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for plating on appropriate agar to determine the CFU per gram of lung tissue.

-

-

Data Analysis:

-

Compare the survival rates and bacterial burden in the lungs between the treated and control groups to determine the efficacy of the compound.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of a novel compound to mammalian cells.[15][21]

Materials:

-

Mammalian cell line (e.g., A549 human lung epithelial cells, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Novel antibacterial compound

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Remove the medium and add fresh medium containing various concentrations of the novel antibacterial compound. Include a no-compound control and a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Quantification:

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Conclusion and Future Directions

The fight against Pseudomonas aeruginosa is at a critical juncture. The compounds and strategies outlined in this guide represent a significant step forward in our ability to combat this formidable pathogen. The shift towards anti-virulence strategies, such as quorum sensing inhibition, holds particular promise for mitigating the evolution of resistance. Furthermore, the revival of phage therapy, especially in combination with conventional antibiotics, offers a powerful new paradigm.

For researchers and drug development professionals, the path forward involves a multi-pronged approach:

-

Continued high-throughput screening of diverse chemical libraries, including natural products, to identify novel scaffolds.

-

Structure-based drug design to optimize the potency and pharmacokinetic properties of lead compounds.

-

In-depth investigation of novel bacterial targets to expand the repertoire of druggable pathways.

-

Rigorous preclinical and clinical evaluation of the most promising candidates, both as monotherapies and in combination regimens.

By embracing these innovative approaches and leveraging the detailed methodologies presented here, the scientific community can accelerate the development of the next generation of therapeutics to effectively treat infections caused by P. aeruginosa.

References

- 1. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [scholarbank.nus.edu.sg]

- 3. Surface Sensing for Biofilm Formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspectives on the Pseudomonas aeruginosa Type III Secretion System Effector ExoU and Its Subversion of the Host Innate Immune Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies [frontiersin.org]

- 6. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xenometrix.ch [xenometrix.ch]

- 10. Transcriptional Induction of the Pseudomonas aeruginosa Type III Secretion System by Low Ca2+ and Host Cell Contact Proceeds through Two Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: pae02025 [genome.jp]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Antibacterial and Putative Anti-Biofilm Properties of Antibacterial Agent 30

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria, encased in a self-produced matrix of extracellular polymeric substances (EPS), can lead to persistent infections and biofouling. The development of novel therapeutics that can either inhibit biofilm formation or eradicate established biofilms is a critical area of research.

This technical guide provides a comprehensive overview of "Antibacterial agent 30" (Catalogue No. HY-132918), a compound with known antibacterial activity and computationally predicted interactions with a key protein involved in bacterial cell division. While direct experimental evidence of its anti-biofilm properties is not yet available, this document outlines a strong scientific rationale for its investigation as a potential anti-biofilm agent. We will explore its known characteristics, propose a hypothetical mechanism of action against biofilm formation, and provide detailed experimental protocols for the validation of this hypothesis.

Core Properties of this compound

"this compound" is a compound with demonstrated in vitro activity against the plant pathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo). Furthermore, computational studies have identified it as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in the opportunistic human pathogen Pseudomonas aeruginosa.

Quantitative Data

The known quantitative data for "this compound" is summarized in the table below.

| Parameter | Value | Organism | Source |

| EC50 | 1.9 µg/mL | Xanthomonas oryzae pv. oryzae (Xoo) | MedChemExpress[1] |

| Predicted Binding Affinity (to PBP3 mutant) | - | Pseudomonas aeruginosa | Computational Study |

Proposed Anti-Biofilm Mechanism of Action

Based on its predicted interaction with PBP3, we propose a hypothetical mechanism by which "this compound" may inhibit biofilm formation. PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall formation and cell division[2]. Inhibition of PBP3 disrupts normal cell division, leading to filamentation and eventual cell lysis[3].

This disruption of a fundamental cellular process is likely to trigger a cascade of downstream signaling events that can interfere with the highly regulated process of biofilm formation. Research on other PBP3 inhibitors has shown that their activity leads to global changes in gene expression, including the induction of the SOS response and other stress-related pathways[4]. The transition from a planktonic to a biofilm lifestyle is tightly controlled by various signaling networks, and it is plausible that the cellular stress induced by PBP3 inhibition could disrupt these networks, thereby preventing the initiation of biofilm formation.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which "this compound" may inhibit biofilm formation.

Proposed signaling pathway for the anti-biofilm activity of this compound.

Experimental Protocols for Hypothesis Validation

To investigate the anti-biofilm potential of "this compound," a series of well-established in vitro assays can be employed. The following sections detail the protocols for these key experiments.

Experimental Workflow

The diagram below outlines the general workflow for assessing the anti-biofilm activity of "this compound".

Workflow for evaluating the anti-biofilm properties of this compound.

Microtiter Plate Biofilm Assay

This assay is a standard method for quantifying biofilm formation in a high-throughput manner.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

"this compound" stock solution

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture 1:100 in fresh growth medium.

-

-

Plate Setup:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add varying concentrations of "this compound" to the wells. Include a positive control (bacteria with no agent) and a negative control (medium only).

-

-

Incubation:

-

Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature for the bacterium.

-

-

Washing:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-